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Compound of Interest

Compound Name: 1H-Indene-2-butanoic acid

Cat. No.: B15462764

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
Indene-2-butanoic acid. Due to the limited availability of public domain experimental data for
this specific compound, this document presents a detailed, representative dataset based on the
analysis of its constituent chemical moieties: the indene ring system and the butanoic acid side
chain. The presented data is intended to serve as a reliable reference for researchers and

professionals engaged in the synthesis, characterization, and application of this and structurally
related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 1H-Indene-2-butanoic acid,
derived from established spectroscopic principles and data from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 1H-Indene-2-butanoic acid
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~11.5-12.0 Singlet (broad) 1H -COOH
~7.4-7.2 Multiplet 4H Aromatic protons
~6.9 Triplet 1H Vinylic proton
~6.5 Triplet 1H Vinylic proton
~3.3 Singlet 2H Allylic protons
~2.7 Triplet 1H Methine proton
] Methylene protons (a
~2.4 Multiplet 2H
to COOH)
Methylene protons
~1.9 Multiplet 2H Y P ¢

to COOH)

Table 2: Predicted 13C NMR Spectroscopic Data for 1H-Indene-2-butanoic acid
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Chemical Shift (8) ppm Assignment

~180 -COOH

~145 Aromatic C (quaternary)
~143 Aromatic C (quaternary)
~133 Vinylic CH

~128 Aromatic CH

~126 Aromatic CH

~124 Aromatic CH

~121 Aromatic CH

~45 Methine C

~36 Allylic CH2

~34 Methylene C (a to COOH)
~25 Methylene C (3 to COOH)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1H-Indene-2-butanoic acid
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Wavenumber (cm~?)

Intensity

Assignment

3300-2500 Broad, Strong O-H stretch (Carboxylic acid)
3100-3000 Medium C-H stretch (Aromatic/Vinylic)
2950-2850 Medium C-H stretch (Aliphatic)

C=0 stretch (Carboxylic acid)
~1710 Strong

[11[2]
~1600, ~1475 Medium-Weak C=C stretch (Aromatic)
~1410 Medium O-H bend (Carboxylic acid)

) O-H bend (out-of-plane,

~930 Broad, Medium ] o

Carboxylic acid dimer)

C-H bend (Ortho-disubstituted
~750 Strong )

aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for 1H-Indene-2-butanoic acid

m/z Proposed Fragment
202 [M]* (Molecular lon)
115 [CaH7]* (Indenyl cation)
87 [CH2(CH2)-COOH]*

73 [CH(CH2)COOH]*

45 [COOH]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for organic compounds like 1H-Indene-2-butanoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDClIs,
DMSO-de) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal
standard (0 0.00 ppm).[3] *H and 3C NMR spectra are recorded on a spectrometer operating at
a field strength of, for example, 400 MHz for protons. For *H NMR, a sufficient number of scans
are acquired to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled sequence
is typically used to simplify the spectrum to singlets for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.[4] For a solid sample, a small amount of the compound is finely ground with dry
potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of
the sample can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a liquid
sample, a drop is placed between two salt plates.[5] The spectrum is recorded over the mid-
infrared range (typically 4000-400 cm~1).[6] A background spectrum of the empty sample holder
(or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Electron lonization Mass Spectrometry (EI-MS)

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane)
is introduced into the mass spectrometer, often via a direct insertion probe or after separation
by gas chromatography. The sample is vaporized and then bombarded with a beam of high-
energy electrons (typically 70 eV).[7][8][9] This causes the molecule to ionize and fragment.
The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion,
generating the mass spectrum.

Visualization of Spectroscopic Workflow and
Structural Elucidation

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical
relationship between different spectroscopic techniques for structural elucidation.
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Sample Preparation

1H-Indene-2-butanoic acid

Data Acquisition
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Structural Elucidation

Final Structure Confirmation
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Spectroscopic Analysis Workflow.
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Logical Flow of Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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